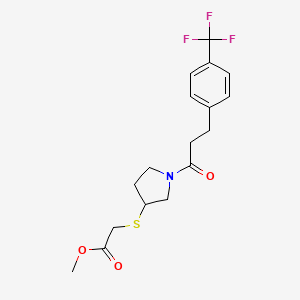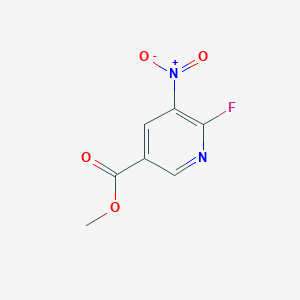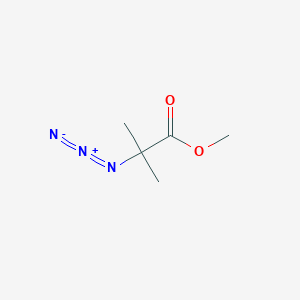
Methyl 2-azido-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azido-2-methylpropanoate (MAMP) is an organic compound that belongs to the class of azides. It is a colorless liquid that is highly reactive and is widely used in scientific research. MAMP is known for its unique properties, which make it an ideal compound for various applications, including chemical synthesis, bioconjugation, and drug discovery.
Aplicaciones Científicas De Investigación
Functional Initiator in Polymerization
Methyl 2-azido-2-methylpropanoate serves as a functional initiator in polymerization reactions. Specifically, it has been utilized in the synthesis of azido end-functional polystyrene (PS-N3) through Atom Transfer Radical Polymerization (ATRP) . The AEBMP initiator, in conjunction with styrene and a Cu(I)Br-bipyridine catalyst, facilitates controlled polymerization. The resulting PS-N3 exhibits well-defined end groups, allowing for further modification and tailored properties.
Heterocycle Synthesis
Organic azides, including AEBMP, play a crucial role in heterocycle synthesis. They contribute to the formation of various five-membered ring heterocycles containing one heteroatom (e.g., pyrroles) and those with two heteroatoms (e.g., pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines) . Researchers explore these heterocycles for their diverse applications in materials science, pharmaceuticals, and agrochemicals.
Stable Polystyrene
Thermogravimetric analysis reveals that polystyrene synthesized using AEBMP remains stable up to 300°C . This thermal stability makes it suitable for applications requiring high-temperature resistance, such as in engineering plastics, coatings, and adhesives.
Propiedades
IUPAC Name |
methyl 2-azido-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-5(2,7-8-6)4(9)10-3/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQXELZJPSQSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((benzo[d]oxazol-2-ylthio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B2617783.png)
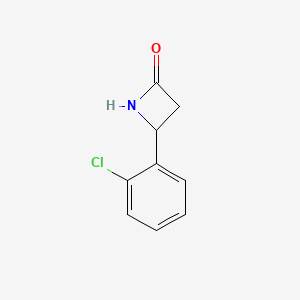

![N-(3,4-dichlorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2617789.png)
![Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate](/img/structure/B2617790.png)
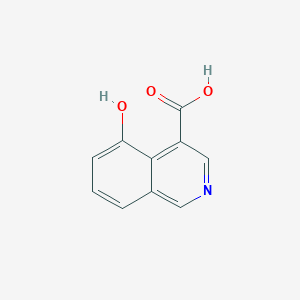
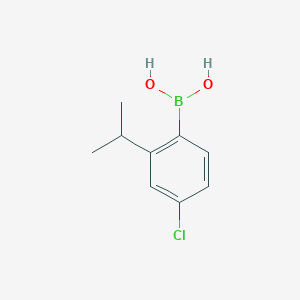
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)
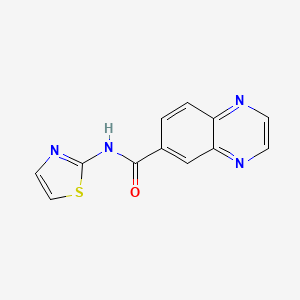
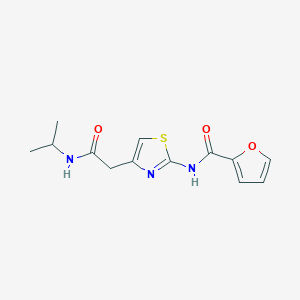
![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)
![Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2617804.png)
